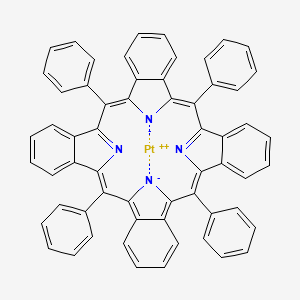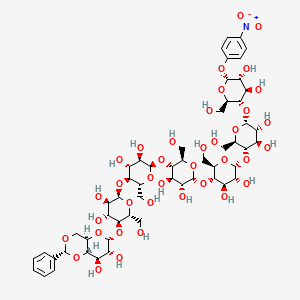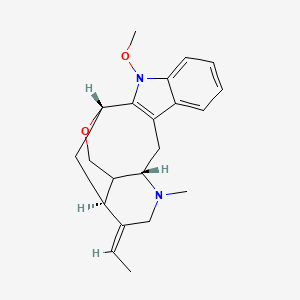![molecular formula C29H40O4 B1180829 [(4aS,5R,6S,8aR)-6-hydroxy-1,4a,6-trimethyl-5-(3-methylidenepent-4-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate CAS No. 117254-98-5](/img/structure/B1180829.png)
[(4aS,5R,6S,8aR)-6-hydroxy-1,4a,6-trimethyl-5-(3-methylidenepent-4-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of organic molecules characterized by a complex structure that includes multiple chiral centers and distinct functional groups. These characteristics suggest a potential for diverse chemical reactions and properties, contributing to its significance in various fields of chemical research.
Synthesis Analysis
The synthesis of complex molecules like this often involves multi-step reactions, including esterification, cyclization, and functional group transformations. For example, Thaker et al. (2012) described the synthesis of mesogenic homologous series involving naphthalene derivatives through esterification processes, which might be relevant to the synthesis of our target compound due to the structural similarities concerning the naphthalene moiety (B. T. Thaker et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds with naphthalene rings often includes investigations into their crystal structures or molecular conformations. For instance, Cannon et al. (1975) conducted a study on the crystal structure of a related naphthalene derivative, providing insights into the stereochemistry and spatial arrangement of similar compounds (J. Cannon et al., 1975).
Chemical Reactions and Properties
The chemical reactivity of such compounds can vary widely depending on the specific functional groups present. Bunce et al. (1997) explored the photochemistry of naphthalenones, which might offer insights into the behavior of compounds with similar enone structures under light exposure (R. Bunce et al., 1997).
Applications De Recherche Scientifique
Synthetic Chemistry Applications
The compound is involved in synthetic chemistry, particularly in the design and synthesis of naphthalene derivatives, which are pivotal in the development of novel anticancer agents through regulating cell autophagy. Such compounds have shown to induce cancer cell apoptosis by inhibiting key signaling pathways like PI3K/AKT/mTOR, mediating apoptosis in an autophagy-dependent manner (Yang et al., 2019). Additionally, the compound plays a role in chemoenzymatic synthesis processes, leading to the creation of complex molecules with potential biological activities, showcasing its versatility in synthetic strategies (Kinoshita et al., 2008).
Photochemistry and Photobiology
In photochemistry, the compound and its derivatives are studied for their photoreactive properties. For instance, the photochemistry of related naphthalenones has been explored, revealing insights into solvent addition reactions and the mechanisms of photoinduced transformations, which are essential for understanding the photochemical behavior of complex organic molecules (Bunce et al., 1997).
Pharmacological Research
In pharmacological research, derivatives of the compound are being investigated for their antiproliferative activities against human solid tumor cell lines. The synthesis of 5-hydroxy-1,4-naphthoquinone analogues and their evaluation for antiproliferative activity highlights the potential of such compounds in cancer therapy, with some derivatives showing significant potency (Bonifazi et al., 2010).
Liquid Crystalline Properties
Research into the liquid crystalline properties of Schiff base-ester central linkage systems involving disubstituted naphthalene ring structures, to which the compound is related, has provided valuable insights into the design of novel liquid crystalline materials. These materials have potential applications in displays and other electronic devices, demonstrating the broad applicability of naphthalene derivatives in materials science (Thaker et al., 2012).
Propriétés
IUPAC Name |
[(4aS,5R,6S,8aR)-6-hydroxy-1,4a,6-trimethyl-5-(3-methylidenepent-4-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40O4/c1-6-21(2)8-14-25-28(4)18-7-17-27(3,24(28)16-19-29(25,5)32)20-33-26(31)15-11-22-9-12-23(30)13-10-22/h6,9-13,15,24-25,30,32H,1-2,7-8,14,16-20H2,3-5H3/b15-11+/t24-,25+,27?,28-,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXORINFASUBZBQ-WCZLRCKKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(C2CCC(=C)C=C)(C)O)C)COC(=O)C=CC3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@]([C@@H]2CCC(=C)C=C)(C)O)(C)COC(=O)/C=C/C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 73554042 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1S,4S,5R,13S,17S)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1180752.png)

